molecular formula C16H16N2O2 B8751881 Ethyl 7-(1H-imidazol-1-yl)-5,6-dihydronaphthalene-2-carboxylate CAS No. 89781-86-2

Ethyl 7-(1H-imidazol-1-yl)-5,6-dihydronaphthalene-2-carboxylate

Cat. No. B8751881
M. Wt: 268.31 g/mol
InChI Key: HUZBRJVXYZZTRG-UHFFFAOYSA-N
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Patent
US04602022

Procedure details

EtOH absolute (14.4 ml) was added slowly to SOCl2 (2.2 ml) at 0° C. and the mixture was heated at room temperature and 1,2-dihydro-3-(1-imidazolyl)-6-carboxy-naphthalene (7 g) was added. The reaction mixture was refluxed for one day, then was stirred overnight at room temperature. The solvent and the excess of SOCl2 were evaporated under reduced pressure and the residue was chromatographed on silica gel using CHCl3 :CH3OH (50:5) as eluant to give 1,2-dihydro-3-(1-imidazolyl)-6-ethoxycarbonyl-naphthalene(6.8 g), m.p. 113°-116° C.
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
14.4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=S(Cl)Cl.[N:5]1([C:10]2[CH2:11][CH2:12][C:13]3[C:18]([CH:19]=2)=[CH:17][C:16]([C:20]([OH:22])=[O:21])=[CH:15][CH:14]=3)[CH:9]=[CH:8][N:7]=[CH:6]1.[CH3:23][CH2:24]O>>[N:5]1([C:10]2[CH2:11][CH2:12][C:13]3[C:18]([CH:19]=2)=[CH:17][C:16]([C:20]([O:22][CH2:23][CH3:24])=[O:21])=[CH:15][CH:14]=3)[CH:9]=[CH:8][N:7]=[CH:6]1

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
N1(C=NC=C1)C=1CCC2=CC=C(C=C2C1)C(=O)O
Step Two
Name
Quantity
2.2 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
14.4 mL
Type
reactant
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for one day
Duration
1 d
CUSTOM
Type
CUSTOM
Details
The solvent and the excess of SOCl2 were evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica gel

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1(C=NC=C1)C=1CCC2=CC=C(C=C2C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 6.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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